molecular formula C9H8N2O3 B11905446 6-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid

6-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B11905446
M. Wt: 192.17 g/mol
InChI Key: YAIYCHAUGOTUGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core with a hydroxymethyl group at the 6-position and a carboxylic acid group at the 3-position

Chemical Reactions Analysis

Types of Reactions: 6-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.

Major Products:

    Oxidation: 6-(Carboxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid.

    Reduction: 6-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-methanol.

    Substitution: Various substituted pyrazolo[1,5-a]pyridine derivatives depending on the substituent introduced.

Mechanism of Action

The mechanism of action of 6-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

6-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C9H8N2O3/c12-5-6-1-2-8-7(9(13)14)3-10-11(8)4-6/h1-4,12H,5H2,(H,13,14)

InChI Key

YAIYCHAUGOTUGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NN2C=C1CO)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.